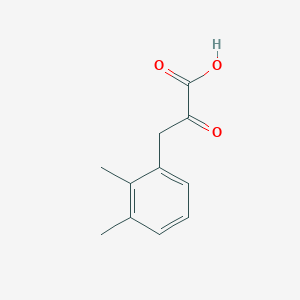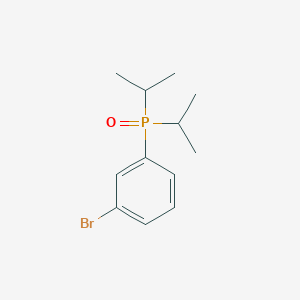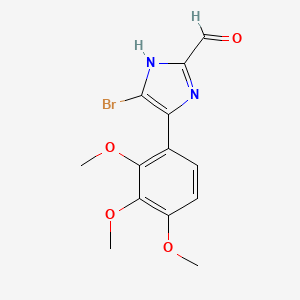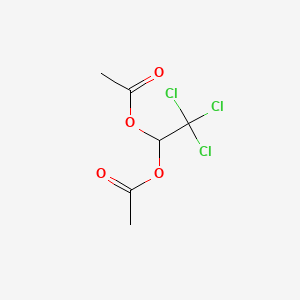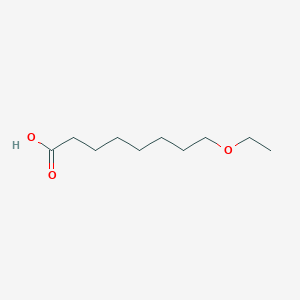
8-Ethoxyoctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxyoctanoic acid is an organic compound with the molecular formula C10H20O3. It is a derivative of octanoic acid, where an ethoxy group is attached to the eighth carbon of the octanoic acid chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Ethoxyoctanoic acid can be synthesized through the reaction of octanoic acid with ethanol under acidic conditions. The reaction typically involves an esterification process where the carboxylic acid group of octanoic acid reacts with ethanol to form the ethoxy derivative. Commonly used catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethoxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Ethoxyoctanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-Ethoxyoctanoic acid involves its interaction with specific molecular targets and pathways. The ethoxy group can influence the compound’s reactivity and interaction with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with metabolic enzymes, affecting fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Octanoic acid: The parent compound without the ethoxy group.
8-Ethoxyoctanoic acid ethyl ester: An ester derivative with an additional ethyl group.
8-Ethoxy-8-oxo-octanoic acid: A derivative with an oxo group at the eighth carbon.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications where tailored reactivity is required.
Eigenschaften
Molekularformel |
C10H20O3 |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
8-ethoxyoctanoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-13-9-7-5-3-4-6-8-10(11)12/h2-9H2,1H3,(H,11,12) |
InChI-Schlüssel |
ORGPSZHONVCXBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


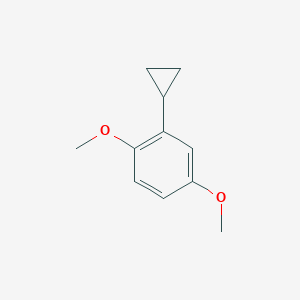




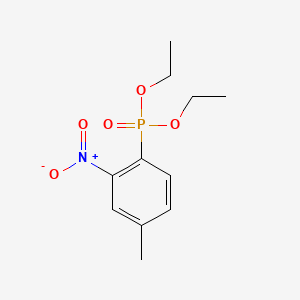
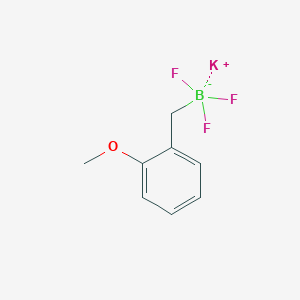
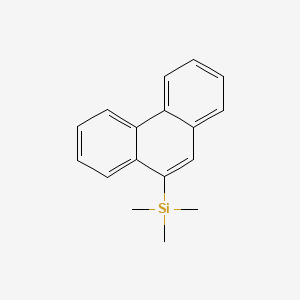
![2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B15336762.png)
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B15336773.png)
